N-phenylacetyl-beta-phenylalanine

Description

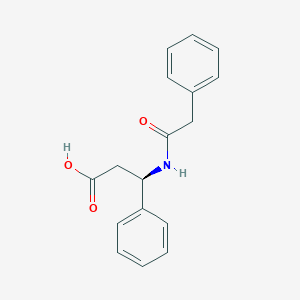

N-Phenylacetyl-β-phenylalanine (HMDB ID: HMDB0002372) is a phenylalanine derivative characterized by a phenylacetyl group (-CO-C₆H₅) attached to the β-amino group of phenylalanine . This modification alters its physicochemical properties, such as solubility and metabolic stability, making it relevant in pharmaceutical and biochemical research. The compound belongs to the class of "phenylalanine and derivatives," which includes molecules with substitutions at the amino or carboxyl groups of phenylalanine .

Properties

Molecular Formula |

C17H17NO3 |

|---|---|

Molecular Weight |

283.32 g/mol |

IUPAC Name |

(3R)-3-phenyl-3-[(2-phenylacetyl)amino]propanoic acid |

InChI |

InChI=1S/C17H17NO3/c19-16(11-13-7-3-1-4-8-13)18-15(12-17(20)21)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,19)(H,20,21)/t15-/m1/s1 |

InChI Key |

URKWJOAJRKPEFW-OAHLLOKOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=O)N[C@H](CC(=O)O)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Principles of Synthesis

The synthesis of N-phenylacetyl-beta-phenylalanine involves the acylation of beta-phenylalanine with phenylacetyl chloride. This process typically requires a strong base to protect the amino group during acylation. The general steps include:

- Protection of the Amino Group : Beta-phenylalanine is treated with a strong base, such as sodium hydroxide or potassium hydroxide, to form a salt that protects the amino group.

- Acylation : Phenylacetyl chloride is added to the protected amino acid in the presence of a base to facilitate the acylation reaction.

- Purification : The product is then purified using techniques such as extraction, filtration, and crystallization.

Research Findings and Challenges

The synthesis of this compound poses several challenges, including the need for efficient catalysts and conditions to achieve high yields and purity. The acylation step requires careful control of temperature and pH to prevent side reactions.

| Challenge | Potential Solution |

|---|---|

| Low Yield | Optimize reaction conditions (temperature, pH) |

| Impurities | Use efficient purification techniques (extraction, crystallization) |

| Catalyst Efficiency | Explore different catalyst systems for improved selectivity |

Chemical Reactions Analysis

Types of Reactions

N-phenylacetyl-beta-phenylalanine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of phenylacetic acid derivatives, while reduction can yield various amine derivatives .

Scientific Research Applications

N-phenylacetyl-beta-phenylalanine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of N-phenylacetyl-beta-phenylalanine involves its role as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters are crucial for various physiological functions, including mood regulation and cognitive function. The compound interacts with specific enzymes and receptors in the brain, influencing the production and release of these neurotransmitters .

Comparison with Similar Compounds

N-Acetyl-L-Phenylalanine Derivatives

Example Compounds :

- N-Acetyl-L-phenylalanine methyl ester

- N-Acetyl-L-phenylalanine amide

Key Findings :

- Structural Interaction : Crystallographic studies reveal that these acetylated derivatives form complexes with β-cyclodextrin (β-CD) via hydrophobic interactions between the phenyl group and the CD cavity. However, the position of the guest molecule within the CD torus shifts by ~0.985 Å compared to N-phenylacetyl-β-phenylalanine analogs, suggesting weaker binding forces .

- Hydrogen Bonding : The acetyl group engages in hydrogen bonding with β-CD hydroxyl groups, but the phenylacetyl group in N-phenylacetyl-β-phenylalanine introduces steric hindrance, reducing hydrogen-bonding efficiency .

N-Benzoyl-L-Phenylalanine

Structural Features :

Comparison :

N-Phthaloyl-L-Phenylalanine

Structural Features :

Comparison :

N-Acetylphenylalanine N-Benzylamide

Structural Features :

Comparison :

- Bioactivity : The benzylamide group enhances receptor-binding affinity in pseudopeptide applications, whereas phenylacetyl derivatives are less explored in this context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.